2-(4-Chlorophenyl)-2-ethylbutyronitrile
Description
2-(4-Chlorophenyl)-2-ethylbutyronitrile is a nitrile derivative characterized by a chlorophenyl group at the para position and an ethyl branching at the second carbon of the butyronitrile backbone. These compounds are critical intermediates in agrochemical and pharmaceutical synthesis due to their reactivity and stability. For example, nitriles like 2-(4-Chlorophenyl)hexanenitrile (CAS 2124-74-5) are pivotal in synthesizing pesticides and herbicides .
Properties
Molecular Formula |
C12H14ClN |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-ethylbutanenitrile |
InChI |
InChI=1S/C12H14ClN/c1-3-12(4-2,9-14)10-5-7-11(13)8-6-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
BZFLWJPIASKROC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#N)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Branching vs. Chain Length :
- The methyl-branched 2-(4-Chlorophenyl)-3-methylbutanenitrile (CAS 2012-81-9) has a lower molecular weight (193.68) compared to the linear-chain 2-(4-Chlorophenyl)hexanenitrile (207.70). Branching reduces steric hindrance, enhancing reactivity in substitution reactions .
- The hexyl chain in 2-(4-Chlorophenyl)hexanenitrile increases lipophilicity, making it more suitable for agrochemical formulations .
Functional Group Effects: The ketone group in 2-(4-Chlorophenyl)-3-oxobutanenitrile introduces polarity, improving solubility in polar solvents but reducing thermal stability compared to non-oxygenated analogs . The dimethylamino group in 2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile hydrochloride enhances water solubility under acidic conditions, a trait leveraged in pharmaceutical salt formulations .
Physicochemical Properties
- Solubility: Nitriles with non-polar substituents (e.g., hexyl chains) exhibit higher solubility in organic solvents, whereas polar groups (e.g., oxo, dimethylamino) improve aqueous solubility .
- Stability :
- Oxo-substituted nitriles are prone to hydrolysis under basic conditions, limiting their use in alkaline environments .
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